molecular formula C6H8N4O4 B3046730 1-isopropyl-3,5-dinitro-1H-pyrazole CAS No. 1281984-45-9

1-isopropyl-3,5-dinitro-1H-pyrazole

Cat. No.: B3046730
CAS No.: 1281984-45-9
M. Wt: 200.15
InChI Key: VDJZKLKOVODVJJ-UHFFFAOYSA-N
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Description

1-Isopropyl-3,5-dinitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 The compound is substituted with an isopropyl group at position 1 and two nitro groups at positions 3 and 5

Scientific Research Applications

1-Isopropyl-3,5-dinitro-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds. Its nitro groups make it a versatile intermediate for various chemical transformations.

    Industry: It is used in the production of energetic materials due to its high nitrogen content and stability. These materials are employed in propellants, explosives, and pyrotechnics.

Preparation Methods

The synthesis of 1-isopropyl-3,5-dinitro-1H-pyrazole typically involves the nitration of 1-isopropylpyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the pyrazole ring at the 3 and 5 positions to introduce the nitro groups.

Industrial production methods for this compound may involve continuous flow nitration processes to ensure consistent quality and yield. These methods often utilize advanced reaction monitoring and control systems to optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

1-Isopropyl-3,5-dinitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions, leading to the formation of nitroso or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 1-isopropyl-3,5-diamino-1H-pyrazole, while nucleophilic substitution can produce various substituted pyrazoles.

Mechanism of Action

The mechanism by which 1-isopropyl-3,5-dinitro-1H-pyrazole exerts its effects is primarily related to its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. In biological systems, these intermediates can interact with cellular components, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

1-Isopropyl-3,5-dinitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles, such as:

    3,5-Dinitro-1H-pyrazole: Lacks the isopropyl group, making it less hydrophobic and potentially less bioavailable.

    1-Methyl-3,5-dinitro-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group, which may affect its reactivity and applications.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex derivative with additional nitro and triazole groups, used in high-energy materials.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

3,5-dinitro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-4(2)8-6(10(13)14)3-5(7-8)9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZKLKOVODVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261759
Record name 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281984-45-9
Record name 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1281984-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(1-methylethyl)-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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